molecular formula C11H11N3 B1333641 3-(2-Methylpyrimidin-4-yl)aniline CAS No. 175201-90-8

3-(2-Methylpyrimidin-4-yl)aniline

Cat. No. B1333641
M. Wt: 185.22 g/mol
InChI Key: DMWKPJRZFGLSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aniline derivatives is a topic of interest in the field of organic chemistry. Paper discusses the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate. This suggests that similar methodologies could potentially be applied to the synthesis of "3-(2-Methylpyrimidin-4-yl)aniline," where a directing group might be used to facilitate the amination of a methylpyrimidinyl moiety.

Molecular Structure Analysis

While the exact molecular structure of "3-(2-Methylpyrimidin-4-yl)aniline" is not provided, paper examines the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), and finds that the molecule is essentially coplanar. This suggests that the molecular structure of "3-(2-Methylpyrimidin-4-yl)aniline" could also exhibit coplanarity between its aromatic rings, which could influence its reactivity and interactions.

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions. The papers do not directly discuss the reactions of "3-(2-Methylpyrimidin-4-yl)aniline," but paper provides insight into the C-H amination reaction, which could be relevant. Additionally, paper explores the formation of halogen bonds with aniline, indicating that "3-(2-Methylpyrimidin-4-yl)aniline" might also form similar interactions due to the presence of the aniline moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(2-Methylpyrimidin-4-yl)aniline" can be inferred from related compounds. For example, paper discusses the crystal structure and DFT studies of PSMA, which could provide a basis for predicting the properties of "3-(2-Methylpyrimidin-4-yl)aniline," such as its electronic structure and intermolecular interactions. Paper also mentions the evaluation of anticancer activity for aniline derivatives, suggesting potential biological activities for the compound .

Scientific Research Applications

1. Electroluminescence and OLED Devices

3-(2-Methylpyrimidin-4-yl)aniline derivatives, such as N,N-Di(3-(pyridin-2-yl)phenyl)aniline and similar compounds, have been researched for their potential in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential for electroluminescence and are considered for use in organic light-emitting diode (OLED) devices due to their structured emission spectra and long lifetimes. Notably, these compounds demonstrate excellent performance in OLED devices, showcasing high external quantum efficiency (Vezzu et al., 2010).

2. Antitumor Studies

In the realm of antitumor research, derivatives of 3-(2-Methylpyrimidin-4-yl)aniline, such as 2,4,6-triaminopyrimidines and 2,4-diamino-6(5H)-oxopyrimidines, have been synthesized and evaluated for their cytotoxicity. These compounds have shown promising results in inhibiting various human tumor cell growth in culture, indicating their potential as non-classical antifolates in cancer treatment (Huang et al., 2003).

3. Supramolecular Chemistry

The field of supramolecular chemistry has explored the use of 3-(2-Methylpyrimidin-4-yl)aniline derivatives in the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These compounds exhibit self-complementary amino-pyrimidine N–H···N/N···H–N synthons, which are significant for developing hydrogen-bond donors and acceptors in a variety of chemical and biological applications (Aakeröy et al., 2007).

4. Antimicrobial Activity

Research on azo dyes derived from 4,6-dihydroxypyrimidine, which can be related to 3-(2-Methylpyrimidin-4-yl)aniline, has shown that these dyes possess antimicrobial activity. Their structures have been confirmed through various spectroscopic methods, and their antimicrobial properties have been examined in detail, highlighting their potential use in medical and industrial applications (Yazdanbakhsh et al., 2012).

5. Metabolism Studies

Mepanipyrim, a compound related to 3-(2-Methylpyrimidin-4-yl)aniline, has been studied in tomato seedlings to understand its absorption, translocation, and metabolism. The findings provide insights into the behavior of such compounds in agricultural contexts, which is crucial for developing effective and safe agrochemicals (Ikeda et al., 1998).

Safety And Hazards

“3-(2-Methylpyrimidin-4-yl)aniline” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWKPJRZFGLSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370709
Record name 3-(2-methylpyrimidin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpyrimidin-4-yl)aniline

CAS RN

175201-90-8
Record name 3-(2-Methyl-4-pyrimidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methylpyrimidin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-90-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.